(2R)-2-amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride (2R)-2-amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 457654-88-5
VCID: VC11543660
InChI: InChI=1S/C9H9Cl2NO2.ClH/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m1./s1
SMILES:
Molecular Formula: C9H10Cl3NO2
Molecular Weight: 270.5 g/mol

(2R)-2-amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride

CAS No.: 457654-88-5

VCID: VC11543660

Molecular Formula: C9H10Cl3NO2

Molecular Weight: 270.5 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

(2R)-2-amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride - 457654-88-5

Description

(2R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications in pharmaceutical research. This compound is characterized by the presence of a 2,5-dichlorophenyl group attached to a propanoic acid backbone, with an amino group at the second carbon atom in the R configuration.

Synthesis and Chemical Reactions

The synthesis of (2R)-2-amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride typically involves the manipulation of simpler amino acids or phenyl derivatives. A common synthetic route might include the reaction of a precursor such as 2,5-dichlorobenzyl chloride with an appropriate amino acid derivative under basic conditions to yield the desired compound. The reaction conditions must be optimized to favor the formation of the R-enantiomer while minimizing racemization.

Chemical Reactions

  • Esterification: This can be performed using acid chlorides in the presence of a base to facilitate nucleophilic attack by the amino group on the carbonyl carbon of the acid chloride.

  • Other Reactions: The compound can participate in various chemical transformations, including oxidation and reduction reactions, depending on the specific conditions and reagents used.

Mechanism of Action and Applications

Research suggests that compounds with similar structures to (2R)-2-amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride may modulate neurotransmitter systems, indicating potential roles in neuropharmacology and treatment strategies for neurological disorders. The specific mechanism of action for this compound is not extensively detailed but is likely related to its interaction with neurotransmitter systems.

Applications in Research

  • Neurological Disorders: The compound is of interest in research focused on neurological disorders due to its potential effects on neurotransmitter systems.

  • Pharmaceutical Development: It serves as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions .

Safety and Handling

Handling (2R)-2-amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride requires caution due to its potential to cause skin and eye irritation, as well as respiratory tract irritation . Proper protective equipment and ventilation are recommended when handling this compound.

Safety Data

HazardDescriptionGHS Classification
Skin IrritationCauses skin irritationH315
Eye IrritationCauses serious eye irritationH319
Respiratory IrritationMay cause respiratory irritationH335

Future Research Directions

Future research should focus on elucidating the specific mechanisms of action for this compound and exploring its potential therapeutic applications in neurological disorders. Additionally, optimizing synthetic routes to improve yield and purity will be crucial for advancing its development in pharmaceutical applications.

CAS No. 457654-88-5
Product Name (2R)-2-amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride
Molecular Formula C9H10Cl3NO2
Molecular Weight 270.5 g/mol
IUPAC Name (2R)-2-amino-3-(2,5-dichlorophenyl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C9H9Cl2NO2.ClH/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m1./s1
Standard InChIKey NUGCLNQWWHSBES-DDWIOCJRSA-N
Isomeric SMILES C1=CC(=C(C=C1Cl)C[C@H](C(=O)O)N)Cl.Cl
Canonical SMILES C1=CC(=C(C=C1Cl)CC(C(=O)O)N)Cl.Cl
Purity 95
PubChem Compound 160803692
Last Modified Aug 25 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator